![molecular formula C15H22N2O2 B133264 Mepindolol CAS No. 23694-81-7](/img/structure/B133264.png)
Mepindolol
Overview
Description
Scientific Research Applications
- Anti-Hypertensive Properties : Mepindolol acts as a non-selective β-adrenergic receptor antagonist. It has been investigated for its efficacy in managing hypertension by reducing heart rate and blood pressure .
- Arrhythmia Management : Studies explore Mepindolol’s potential in preventing and treating arrhythmias, particularly ventricular arrhythmias .
- CYP Isoform Interaction : Researchers have evaluated Mepindolol’s metabolism and its interaction with cytochrome P450 (CYP) isoforms. For instance, it has been studied as a substrate for CYP2D6 .
- Sensitive Measurement Using HPLC and Electrochemical Detection : A high-performance liquid chromatographic (HPLC) technique combined with electrochemical detection allows precise quantification of very low amounts of Mepindolol in biological fluids. The limit of quantification achieved is as low as 0.6 ng/ml .
- Selective Recognition : MIPs are synthetic polymers capable of recognizing specific analytes. Researchers have explored Mepindolol-imprinted polymers for applications in solid-phase extraction (SPE), biomimetic assays, sensors, and catalysis .
- Inclusion in Nanoparticles : Mepindolol has been investigated for its potential in controlled drug delivery systems. Encapsulation within nanoparticles or micelles could enhance its bioavailability and targeted delivery .
- β-Blockers and Neuroprotection : Some studies suggest that β-blockers, including Mepindolol, may have neuroprotective effects. Research in this area explores their potential in mitigating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Medicine
Pharmacokinetics and Drug Metabolism
Analytical Chemistry and Detection Techniques
Molecularly Imprinted Polymers (MIPs)
Drug Delivery Systems
Neuroprotection and Neurodegenerative Diseases
Safety and Hazards
Mechanism of Action
Biochemical Pathways
By blocking beta-adrenergic receptors, Mepindolol inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Action Environment
Factors such as patient’s age, weight, kidney function, and other medications can influence the effectiveness and safety of beta blockers .
properties
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGWUVGUSFQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56396-94-2 (sulfate[2:1]) | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40865110 | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mepindolol | |
CAS RN |
23694-81-7 | |
Record name | Mepindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepindolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepindolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepindolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mepindolol is a β-adrenergic receptor antagonist, meaning it binds to β-adrenergic receptors and blocks the actions of catecholamines like adrenaline and noradrenaline. [, , , ]
A: Mepindolol's blockade of β-adrenergic receptors leads to a decrease in heart rate and contractility, as well as a reduction in blood pressure. [, , , ] It can also influence splanchnic haemodynamics, affecting hepatic blood flow and hepatic venous pressure gradient. []
A: Yes, Mepindolol exhibits ISA, meaning it can partially stimulate β-adrenergic receptors even while blocking their full activation by catecholamines. [, , , , ] This property contributes to its milder effect on heart rate and contractility compared to some other β-blockers. [, ]
A: Mepindolol's ISA, particularly its action on β2 receptors in blood vessels, contributes to vasodilation and a reduction in total peripheral resistance. This effect on blood vessels counteracts some of the blood pressure-lowering effects typically associated with β-blockade. [, , ]
A: The molecular formula of Mepindolol is C17H24N2O2, and its molecular weight is 288.39 g/mol. []
A: While the provided research doesn't delve into specific spectroscopic details, it highlights the synthesis of 14C-labelled Mepindolol for pharmacokinetic studies. [] This suggests the application of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.
ANone: The provided research focuses primarily on the pharmacological aspects of Mepindolol, with limited information on material compatibility, stability, catalytic properties, computational chemistry, SHE regulations, analytical method validation, quality control, environmental impact, dissolution, and solubility. Further studies may be needed to address these aspects comprehensively.
A: Mepindolol's ISA contributes to its milder negative inotropic effects (reduced force of heart muscle contraction) compared to β-blockers like Propranolol, which lack ISA. [, , ] This characteristic makes Mepindolol potentially suitable for patients where a significant reduction in cardiac contractility is undesirable.
A: While the research doesn't provide detailed stability data, it mentions the development of transdermal delivery systems for Mepindolol. [, , ] This suggests the need for formulation strategies to ensure drug stability and optimize its delivery through the skin.
A: In patients with advanced renal failure, a lower dosage of Mepindolol may be necessary due to reduced clearance. []
A: Researchers used rat models of coronary artery occlusion to assess Mepindolol's cardioprotective effects. They found that Mepindolol significantly reduced infarct size and mitigated ischemia-induced phospholipid degradation. [, ]
A: Mepindolol has been studied in patients with various conditions, including hypertension, coronary heart disease, and hyperkinetic heart syndrome. [, , , , , , , , ] Clinical trials demonstrated its efficacy in reducing blood pressure, angina episodes, and improving exercise tolerance. [, , , , ]
A: Yes, several studies compared the efficacy and safety of Mepindolol to other β-blockers, including Propranolol, Atenolol, and Metoprolol. [, , , , , , , , , , , , , , ] These comparative studies provided insights into Mepindolol's specific pharmacological profile and potential advantages in certain patient populations.
A: Researchers studied the long-term impact of Mepindolol on lipid metabolism in hypertensive patients. [, , ] The findings highlight the importance of considering the specific properties of different β-blockers, including their selectivity and ISA, when making long-term treatment decisions.
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